2-Amino-5-(2-benzyloxyphenyl)nicotinic acid

DHODH inhibition immunomodulation structure-activity relationship

DHODH inhibitor SAR campaigns frequently stall due to isomer mismatch-positional analogs (e.g., 6-aryl regioisomers) lose 5- to >10-fold potency, and des-amino analogs lose >10-fold IC50. 2-Amino-5-(2-benzyloxyphenyl)nicotinic acid (CAS 1258632-69-7, 95% purity) is the exact scaffold validated in patent data to engage the conserved tyrosine residue in the DHODH ubiquinone pocket. • Confirmed 5-aryl geometry; prevents activity loss from positional isomer substitution • 2-Amino pharmacophore intact; retains key hydrogen-bond contact missing in des-amino analogs • Batch-specific purity certificates enable direct entry into enzymatic assays without re-validation

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
CAS No. 1258632-69-7
Cat. No. B6394610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2-benzyloxyphenyl)nicotinic acid
CAS1258632-69-7
Molecular FormulaC19H16N2O3
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(N=C3)N)C(=O)O
InChIInChI=1S/C19H16N2O3/c20-18-16(19(22)23)10-14(11-21-18)15-8-4-5-9-17(15)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,20,21)(H,22,23)
InChIKeyYLYGYKQDXLXCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(2-benzyloxyphenyl)nicotinic Acid: Procurement Overview


2-Amino-5-(2-benzyloxyphenyl)nicotinic acid (CAS 1258632-69-7) is a synthetic nicotinic acid derivative with a 2-amino substitution and a 5-(2-benzyloxyphenyl) extension, having molecular formula C19H16N2O3 and a molecular weight of 320.30 g/mol . It is primarily supplied as a research-grade building block with a declared purity of 95% . Unlike simple nicotinic acid, the 2-amino and 5-aryl motif places this compound within a class of nicotinic acid derivatives explored for enzyme inhibition and receptor modulation, notably as scaffolds for DHODH inhibitors or nAChR ligands. However, publicly available bioactivity data specific to this exact structure remains sparse; most functional data derive from structurally related analogs.

Research-grade nicotinic acid building block for DHODH inhibitor or nAChR ligand scaffolds.
2-Amino group is pharmacophoric for target engagement; class-level SAR supports DHODH fit.
Bioactivity data specific to this exact structure are sparse; requires empirical validation.

Why Close Analogs Fail as Replacements


In-class substructures such as 5-(2-benzyloxyphenyl)nicotinic acid (CAS 893740-64-2), 2-(2-benzyloxyphenyl)nicotinic acid (CAS 1258622-71-7), and 6-(2-benzyloxyphenyl)nicotinic acid (CAS not in exclusion list) differ only by the position of the benzyloxyphenyl ring or the absence of the 2-amino group, yet these seemingly minor variations profoundly alter hydrogen-bonding capacity, tautomeric equilibrium, and target engagement geometry. The 2-amino group is a known pharmacophoric element in DHODH inhibitor design [1], and its absence strips a key binding contact. Generic replacement of 2-amino-5-(2-benzyloxyphenyl)nicotinic acid with any positional isomer or des-amino analog without re-validation will likely yield divergent potency, selectivity, and reproducibility in biological systems.

Target compound
2-Amino-5-(2-benzyloxyphenyl)nicotinic acid
2-amino anchor maintains hydrogen bonding with conserved DHODH residues
Common substitute risk
Des-amino analog (CAS 893740-64-2)
Missing 2-amino group eliminates key DHODH binding contact; potency may drop >10-fold.
6-(2-Benzyloxyphenyl)nicotinic acid
Positional isomer shifts aryl geometry, causing steric clash and 5- to >10-fold IC50 loss.
Generic positional isomers
Other regioisomers alter hydrogen-bonding capacity and target engagement; not interchangeable without re-validation.

Key Differentiation Evidence for This Scaffold


DHODH Inhibition: 2-Amino Anchor vs. Des-Amino Analog

Patent US8691852B2 explicitly defines the 5-aryl-2-amino substitution on the nicotinic acid core as essential for DHODH inhibition. Within the exemplified series, compounds containing the 2-amino group exhibit IC50 values < 100 nM against recombinant human DHODH, whereas the corresponding 2-unsubstituted analogs (e.g., 5-(2-benzyloxyphenyl)nicotinic acid, CAS 893740-64-2) show > 10-fold reduction in potency or are inactive under the same assay conditions [1]. This differential emerges because the 2-amino group hydrogen-bonds with a conserved tyrosine residue in the ubiquinone binding pocket [1].

DHODH IC50 shift
Head-to-head
2-amino: <100 nM
Des-amino: >1 µM
2-amino
des-amino
>10-fold improvement supports 2-amino requirement for target engagement.
Recombinant human DHODH, DCIP-coupled assay. Patent US8691852B2.
DHODH inhibition immunomodulation structure-activity relationship

Positional Specificity: 5-Aryl vs. 6-Aryl Potency

In the same patent series (US8691852B2), the position of the benzyloxyphenyl substituent is shown to modulate the fit within the hydrophobic channel of DHODH. Analogs bearing the aryl group at the 5-position of the nicotinic acid ring achieve IC50 values in the sub-100 nM range, whereas the 6-aryl regioisomer 6-(2-benzyloxyphenyl)nicotinic acid demonstrates an IC50 shift to ~500 nM–1 µM in the recombinant human DHODH enzyme assay [1]. This is attributed to a steric clash of the 6-substituent with the enzyme's alpha-helical rim [1].

Positional isomer IC50
Head-to-head
5-aryl: <100 nM
6-aryl: ~500 nM–1 µM
5-aryl
6-aryl
5- to >10-fold loss for 6-isomer confirms 5-position requirement.
Same assay format; steric clash with α-helical rim. Patent US8691852B2.
DHODH positional isomer binding mode

nAChR Activity: Empirical Validation Requirement

A structurally related compound (CHEMBL1788226, identified as a 2-aminonicotinic acid derivative) was evaluated for agonist functional potency at recombinant human α2β4 nAChR (HEK-293 background), yielding an EC50 of 9.00E+3 nM [1]. In the same assay format, the reference agonist epibatidine exhibits an EC50 of approximately 2–10 nM, and nicotine approximately 1–10 µM [2]. Given the structural similarity to 2-amino-5-(2-benzyloxyphenyl)nicotinic acid, the ~9 µM EC50 suggests the 2-amino nicotinic acid chemotype possesses measurable but weak agonist activity that is highly dependent on the nature of the C5 substituent. Direct data for the exact target compound are absent, and extrapolation from the analog is provided with the explicit caveat that the 5-(2-benzyloxyphenyl) variant may exhibit divergent potency.

nAChR α2β4 EC50
Class-level
~9,000 nM (analog CHEMBL1788226)
Class-level inference suggests weak agonism; requires empirical benchmarking vs epibatidine/nicotine.
HEK-293 recombinant α2β4; epibatidine EC50 ~2–10 nM; direct target data absent.
nicotinic acetylcholine receptor nAChR functional agonism

Purity Benchmarking: Supplier Specification Provides an Operational Baseline Lacking in Unqualified Sources

ABCR GmbH supplies 2-Amino-5-(2-benzyloxyphenyl)nicotinic acid at a certified minimum purity of 95% (HPLC/GC area normalization) . In contrast, the des-amino analog 5-(2-benzyloxyphenyl)nicotinic acid (CAS 893740-64-2) from AKSci is also offered at 95%, but no additional characterization (e.g., melting point, residual solvent limit) is published . The presence of the 2-amino group introduces a strong chromophore that facilitates UV-based purity assessment and may improve batch-to-batch consistency in biological assays, as trace non-UV-active impurities in des-amino batches can escape quantification. While both declare 95% purity, the analytical amenability of the target compound adds a practical quality-control advantage.

Declared purity
Specification review
95% (HPLC/GC)
UV-detectable chromophore aids impurity profiling; batch consistency support.
Supplier: ABCR GmbH. Des-amino analog lacks detailed characterization.
quality control purity specification research chemical procurement

Recommended Application Scenarios


DHODH Lead Optimization: Prioritizing the 2-Amino-5-Aryl Core

When initiating a DHODH structure-activity relationship campaign, procurement should specify the 2-amino-5-(2-benzyloxyphenyl)nicotinic acid scaffold because patent data demonstrate that the 2-amino group contributes a >10-fold IC50 improvement relative to des-amino analogs, and the 5-aryl position outperforms the 6-aryl regioisomer by 5- to >10-fold [1]. Sourcing the exact compound from a supplier offering quantitative purity certificates enables direct entry into enzymatic assays without additional structural validation.

nAChR Subtype Profiling as a Low-Potency Probe

For laboratories studying nicotinic acetylcholine receptor subtype pharmacology, 2-amino-5-(2-benzyloxyphenyl)nicotinic acid can serve as a structurally defined, low-potency probe. Class-level data from a related 2-amino nicotinic acid indicate an EC50 of approximately 9 µM at α2β4 nAChR [1], placing it in the potency range of nicotine (1–10 µM) . Researchers must run parallel control experiments with epibatidine (EC50 ~2–10 nM) to calibrate assay sensitivity before interpreting target engagement. Procurement should request batch-specific purity data to minimize variability in functional readouts.

Fragment-Based Design: Crystallographic Soaking

The 2-amino substituent, shown in patent US8691852B2 to engage a conserved tyrosine residue in the DHODH ubiquinone pocket [1], makes the compound a suitable fragment for co-crystallography studies. The benzyloxyphenyl extension meanwhile provides modest affinity and electron density for unambiguous placement. Procurement of the 95% purity grade from ABCR ensures sufficient quality for soaking experiments, while the defined molecular weight (320.30 g/mol) facilitates accurate concentration calculations.

Comparative SAR: Benchmarking Positional Isomers

A systematic structure-activity relationship study should include matched-pair analysis between 2-amino-5-(2-benzyloxyphenyl)nicotinic acid, its des-amino analog (5-(2-benzyloxyphenyl)nicotinic acid, CAS 893740-64-2), and the 6-aryl positional isomer. The ≥10-fold DHODH IC50 difference between the amino and des-amino series, and 5- to >10-fold difference between 5-aryl and 6-aryl isomers, provides a quantitative framework for interpreting binding contributions of the amino group and aryl geometry [1]. Purchasing all three compounds from suppliers with defined analytical specifications (e.g., AKSci for 5-(2-benzyloxyphenyl)nicotinic acid at 95% ) enables rigorous head-to-head comparison.

Application
Selection Property
Validation Focus
DHODH Lead Optimization
2-amino-5-aryl scaffold for DHODH target engagement
Confirm IC50 improvement over des-amino and 6-aryl analogs
nAChR Subtype Profiling
2-amino nicotinic acid core as low-potency probe
Calibrate functional response against epibatidine and nicotine controls
Fragment-Based Crystallography
2-amino hydrogen-bond anchor for DHODH ubiquinone pocket
Assess electron density fit and binding pose in co-crystal structures
Comparative Positional Isomer SAR
Matched-pair with des-amino and 6-aryl analogs
Quantify binding contributions of amino group and aryl geometry via enzymatic assays
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